N-(2,2-dimethoxyethyl)thiophene-2-carboxamide
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Overview
Description
N-(2,2-dimethoxyethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with 2,2-dimethoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or chlorinating agents can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(2,2-dimethoxyethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-diethoxy-4-morpholinophenyl)thiophene-2-carboxamide
- N-(thiophen-2-yl)nicotinamide derivatives
- 2-amino-N-(2,2-dimethoxyethyl)thiophene-3-carboxamide
Uniqueness
N-(2,2-dimethoxyethyl)thiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the 2,2-dimethoxyethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13NO3S |
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Molecular Weight |
215.27 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C9H13NO3S/c1-12-8(13-2)6-10-9(11)7-4-3-5-14-7/h3-5,8H,6H2,1-2H3,(H,10,11) |
InChI Key |
SFYHMWHORTZPEF-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNC(=O)C1=CC=CS1)OC |
Origin of Product |
United States |
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